![molecular formula C8H10Cl2N2O3 B1580446 Clopyralid-olamine CAS No. 57754-85-5](/img/structure/B1580446.png)
Clopyralid-olamine
Overview
Description
Clopyralid-olamine is a selective herbicide used to control weeds in turf . It is moderately persistent in the environment and, based on its physico-chemical properties, it has a high potential to leach to groundwater .
Synthesis Analysis
Clopyralid is one of the synthetic pyridine-carboxylate auxin herbicides used to control perennial and annual broadleaf weeds in wheat, sugar beets, canola, etc . It affects the plants in a dose-dependent manner. A low concentration of clopyralid enhances the growth by inducing RNA, DNA, and protein synthesis leading to unregulated cell division and disordered growth .Molecular Structure Analysis
The chemical formula of Clopyralid-olamine is C₆H₃Cl₂NO₂ . The canonical SMILES representation is C1=CC(=NC(=C1Cl)C(=O)O)Cl .Chemical Reactions Analysis
Clopyralid can stimulate RNA, DNA, and protein synthesis leading to uncontrolled cell division and disorganized growth, and ultimately, vascular tissue destruction . High concentrations of clopyralid can inhibit cell division and growth .Physical And Chemical Properties Analysis
Clopyralid-olamine has a high aqueous solubility, is volatile and, based on its chemical properties, there is a high risk of it leaching to groundwater . It can be persistent in both soil and water systems depending upon conditions .Scientific Research Applications
Cytotoxicity and Genotoxicity Studies
Clopyralid-olamine has been studied for its cytotoxic and genotoxic effects on non-target organisms like Allium cepa roots. Research indicates that different concentrations of clopyralid (25, 50, and 100 μg/mL) can cause dose-dependent cytotoxicity and genotoxicity, which are observable through root growth inhibition, changes in the mitotic index, chromosome aberrations, and DNA damage .
Herbicide Efficacy in Agriculture
As a synthetic pyridine-carboxylate auxin herbicide, clopyralid-olamine is used to control perennial and annual broadleaf weeds in crops such as wheat, sugar beets, and canola. Its mechanism of action involves affecting RNA, DNA, and protein synthesis, leading to unregulated cell division and plant death at higher concentrations .
Environmental Persistence and Leaching Potential
Clopyralid-olamine’s high aqueous solubility and volatility suggest a significant risk of leaching to groundwater. It can persist in soil and water systems under certain conditions, making it a subject of environmental studies concerning herbicide contamination and its effects .
Forestry Applications and Tree Tolerance
The compound has been evaluated for its use in forestry, particularly for its tolerance by young trees when applied alone or in mixture with foliar-acting herbicides. Studies have shown that clopyralid-olamine does not significantly reduce tree survival or growth, making it a viable option for controlling competing vegetation in newly planted woodlands .
Mechanism of Action
Although the mechanism of action of clopyralid is not well studied, it affects the plants in a dose-dependent manner. A low concentration of clopyralid enhances the growth by inducing RNA, DNA, and protein synthesis leading to unregulated cell division and disordered growth and eventually degradation of the vascular tissue .
Safety and Hazards
properties
IUPAC Name |
2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBTWVFKDDVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034265 | |
Record name | Clopyralid-olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clopyralid-olamine | |
CAS RN |
57754-85-5 | |
Record name | Clopyralid olamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57754-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopyralid-olamine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopyralid-olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridine-2-carboxylic acid, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPYRALID-OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7G6QF0YI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.